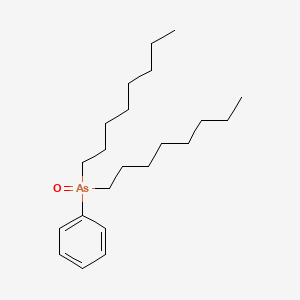

Dioctyl(oxo)phenyl-lambda~5~-arsane

Descripción

Dioctyl(oxo)phenyl-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵) bonded to a phenyl group, an oxo (O) ligand, and two octyl chains. The λ⁵ designation indicates the +5 oxidation state of arsenic, which adopts a trigonal bipyramidal or square pyramidal geometry.

Propiedades

Número CAS |

53236-39-8 |

|---|---|

Fórmula molecular |

C22H39AsO |

Peso molecular |

394.5 g/mol |

Nombre IUPAC |

dioctylarsorylbenzene |

InChI |

InChI=1S/C22H39AsO/c1-3-5-7-9-11-16-20-23(24,22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |

Clave InChI |

BGTPCAUATJMTFY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC[As](=O)(CCCCCCCC)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl(oxo)phenyl-lambda~5~-arsane typically involves the reaction of phenylarsine oxide with octyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:

PhAsO+2R-X→

Comparación Con Compuestos Similares

Phenylarsine Oxide (PAO)

Molecular Formula : C₆H₅AsO

Functional Groups : Phenyl, oxo.

Physical Properties :

- Melting Point: 150–152°C .

- Solubility: Moderately soluble in polar solvents like ethanol and acetone. Applications:

- Used in biochemical research as a phosphatase inhibitor due to its ability to bind thiol groups .

Key Differences : - Lacks the dioctyl chains, making PAO less lipophilic and more volatile than Dioctyl(oxo)phenyl-λ⁵-arsane.

- Simpler structure may result in higher reactivity in aqueous environments.

Trimethyl(oxo)-λ⁵-arsane (Trimethylarsine Oxide, TMAO)

CAS : 4964-14-1

Molecular Formula : C₃H₉AsO.

Functional Groups : Trimethyl, oxo.

Physical Properties :

- Volatility: Higher than aryl-substituted arsanes due to shorter alkyl chains.

- Solubility: Miscible with water and organic solvents.

Applications : - Environmental contaminant; studied for its toxicity and metabolic pathways .

Key Differences : - Methyl groups reduce steric hindrance and increase volatility compared to dioctyl-substituted analogs.

- Likely less stable in polymer matrices due to smaller size and higher mobility.

(4-Methoxy-3-nitrophenyl)(oxo)arsane

CAS: 5410-85-5 Molecular Formula: C₇H₆AsNO₄. Functional Groups: Methoxy, nitro, phenyl, oxo. Applications:

Trioxido(oxo)-λ⁵-arsane

CAS: Not explicitly provided . Functional Groups: Trioxido, oxo. Hypothesized Properties:

- Likely a highly oxidized arsenic species with applications in inorganic synthesis. Key Differences:

- Absence of organic substituents results in ionic character and high solubility in water, contrasting sharply with the organic-rich Dioctyl(oxo)phenyl-λ⁵-arsane.

Comparative Analysis Table

Research Findings and Data Gaps

- Toxicity : Dioctyl(oxo)phenyl-λ⁵-arsane is likely regulated under chemical safety standards due to structural similarities to banned arsenic compounds (e.g., dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane in ).

- Synthesis: No direct synthesis methods are provided; inferred protocols may involve arsenic oxidation and alkylation.

- Stability : The dioctyl chains may enhance stability in hydrophobic environments but reduce compatibility with polar matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.